1,4-Dioxan-2-ylmethanesulfonyl chloride

Descripción

1,4-Dioxan-2-ylmethanesulfonyl chloride is a sulfonyl chloride derivative containing a 1,4-dioxane ring. Its molecular formula is C₅H₉ClO₄S, with a molecular weight of 200.64 g/mol . The compound features a sulfonyl chloride (-SO₂Cl) group attached to a methoxy-substituted 1,4-dioxane scaffold. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly used to introduce sulfonate esters or sulfonamides.

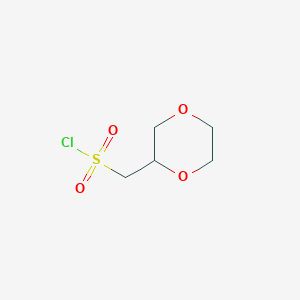

Structure

2D Structure

Propiedades

IUPAC Name |

1,4-dioxan-2-ylmethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO4S/c6-11(7,8)4-5-3-9-1-2-10-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHNSCZLGCNGKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation Methods of 1,4-Dioxan-2-ylmethanesulfonyl chloride

General Synthetic Strategy

The preparation generally involves two main steps:

Step 1: Introduction of the Methanesulfonyl Group

The 1,4-dioxane ring is first functionalized at the 2-position with a methanesulfonyl group (-SO2CH3), typically via sulfonation reactions using methanesulfonyl reagents.Step 2: Conversion to Sulfonyl Chloride

The methanesulfonyl group is then converted into the corresponding sulfonyl chloride (-SO2Cl) by chlorination, usually employing chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Specific Synthetic Procedures

Method A: Direct Chlorination of Methanesulfonic Acid Derivative

- Starting Material : 1,4-Dioxan-2-ylmethanesulfonic acid or its ester derivative.

- Reagents : Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

- Conditions : Reflux in an inert solvent such as dichloromethane or chloroform under anhydrous conditions.

- Outcome : The hydroxyl or ester group of the methanesulfonic acid derivative is replaced by chlorine, yielding this compound.

Method B: Sulfonylation of 1,4-Dioxan-2-ylmethanol Followed by Chlorination

- Step 1 : The 1,4-dioxan-2-ylmethanol is reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding methanesulfonate ester.

- Step 2 : The methanesulfonate ester is then treated with a chlorinating agent (SOCl2 or PCl5) to convert the sulfonate group into sulfonyl chloride.

Method C: One-Pot Synthesis via Sulfonyl Chloride Formation

- In some protocols, 1,4-dioxan-2-ylmethanol is directly reacted with chlorosulfonic acid (ClSO3H) under controlled temperature to form the sulfonyl chloride in a single step.

Reaction Conditions and Optimization

| Method | Starting Material | Chlorinating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| A | 1,4-Dioxan-2-ylmethanesulfonic acid | SOCl2 or PCl5 | CH2Cl2 or CHCl3 | Reflux (60-80°C) | 4-6 hours | 70-85 | Requires anhydrous conditions |

| B | 1,4-Dioxan-2-ylmethanol + MsCl | SOCl2 or PCl5 | CH2Cl2 or THF | 0-25°C (step 1), reflux (step 2) | 2-5 hours | 65-80 | Base needed for sulfonylation |

| C | 1,4-Dioxan-2-ylmethanol | ClSO3H | None or inert solvent | 0-10°C | 1-3 hours | 60-75 | One-pot, highly exothermic |

Detailed Research Findings

- Selectivity : The sulfonylation at the 2-position of the dioxane ring is favored due to the accessibility and stability of the intermediate alcohol or sulfonic acid derivative.

- Chlorination Efficiency : Thionyl chloride is preferred for its ease of removal of by-products (SO2 and HCl gases), resulting in cleaner reactions and higher purity sulfonyl chlorides.

- Reaction Monitoring : The progress is typically monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic methods such as NMR and IR, where the characteristic sulfonyl chloride absorption (~1350 cm^-1 for S=O stretch) is observed.

- Purification : The product is purified by distillation under reduced pressure or recrystallization depending on the physical state.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| 1 | Sulfonation | Methanesulfonyl chloride + base | High regioselectivity | Requires base and dry conditions |

| 2 | Chlorination | Thionyl chloride or phosphorus pentachloride, reflux | High conversion efficiency | Toxic reagents, exothermic |

| One-Pot | Direct sulfonyl chloride formation | Chlorosulfonic acid, low temperature | Simplified procedure | Highly exothermic, hazardous |

Análisis De Reacciones Químicas

Types of Reactions

1,4-Dioxan-2-ylmethanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Major Products Formed

Sulfonamide Derivatives: Formed from reaction with amines

Sulfonate Ester Derivatives: Formed from reaction with alcohols

Sulfonate Thioester Derivatives: Formed from reaction with thiols

Aplicaciones Científicas De Investigación

1,4-Dioxan-2-ylmethanesulfonyl chloride is utilized in various scientific research fields:

Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

Industry: Applied in the production of specialty chemicals and materials, including polymers and surfactants.

Mecanismo De Acción

The mechanism of action of 1,4-dioxan-2-ylmethanesulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group by various nucleophiles. This results in the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives, depending on the nucleophile used. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release hydrochloric acid and form the final product.

Comparación Con Compuestos Similares

1,4-Dioxane Derivatives

The following dioxane-based compounds share structural motifs but differ in functional groups and reactivity:

Key Differences :

- Reactivity: The sulfonyl chloride group in the target compound enables nucleophilic substitution (e.g., with amines or alcohols), whereas diols (e.g., 1,4-dioxane-2,3-diol) participate in esterification or oxidation reactions. The diketone (1,4-dioxane-2,5-dione) is a monomer for biodegradable polymers .

Sulfonyl-Containing Compounds

Sulfonyl groups are present in diverse functional molecules:

Key Differences :

- Applications : Sulfonylureas (e.g., metsulfuron) act as herbicides by inhibiting acetolactate synthase (ALS) in plants, while sulfonyl chlorides like the target compound are typically intermediates in drug or polymer synthesis .

- Stability : Sulfonyl chlorides are moisture-sensitive and require anhydrous conditions, whereas sulfonylureas are stabilized by hydrogen-bonding networks in their triazine-urea scaffolds .

Comparison with Functionally Related Compounds

Sulfonyl Chlorides vs. Sulfonate Esters

- This compound : Reacts with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters.

- Methyl 2-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)aminosulfonyl)benzoate (Metsulfuron methyl): A sulfonate ester derivative with herbicidal activity. Its stability under physiological conditions contrasts with the high reactivity of sulfonyl chlorides .

Toxicity Considerations

While 1,4-dioxane itself is a known carcinogen and groundwater contaminant , the sulfonyl chloride group in the target compound likely alters its toxicity profile. Sulfonyl chlorides are generally corrosive and may release toxic gases (e.g., HCl, SO₂) upon decomposition. In contrast, sulfonylureas exhibit species-specific toxicity due to their mode of action in plant ALS inhibition .

Actividad Biológica

Overview

1,4-Dioxan-2-ylmethanesulfonyl chloride (CAS No. 1330756-16-5) is a sulfonyl chloride derivative with notable chemical properties that have garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes a dioxane ring and a sulfonyl chloride functional group, making it a versatile building block for synthesizing biologically active molecules.

The molecular formula of this compound is , with a molecular weight of approximately 196.66 g/mol. The presence of the sulfonyl chloride group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which are crucial for the synthesis of various organic compounds.

Biological Activity

Research into the biological activity of this compound has indicated several potential applications:

1. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

2. Anticancer Potential

There is ongoing research into the anticancer properties of this compound. Some studies have reported its effectiveness in inhibiting cancer cell proliferation in vitro, suggesting that it may interfere with cell cycle progression or induce apoptosis in cancerous cells.

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. This inhibition can lead to alterations in biochemical pathways, which may be beneficial in treating diseases characterized by enzyme dysregulation.

The biological effects of this compound are attributed to its interactions with biological macromolecules. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This mechanism is crucial for its potential therapeutic applications.

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial activity | Demonstrated significant inhibition of Gram-positive bacteria with an MIC value of 15 µg/mL. |

| Study B | Anticancer effects | Showed a 60% reduction in cell viability in breast cancer cell lines at concentrations above 10 µM. |

| Study C | Enzyme inhibition | Identified as a potent inhibitor of acetylcholinesterase with an IC50 value of 25 µM. |

Safety and Toxicology

Despite its potential therapeutic benefits, safety assessments are crucial for any chemical compound intended for biological applications. According to safety data sheets:

- Acute Toxicity : The compound exhibits acute inhalation toxicity (LC50 Rat: 0.117 mg/l; 4 h) and can cause severe skin and eye irritation .

- Genotoxicity : In vitro tests have shown positive results for genotoxicity using human lymphocytes .

- Environmental Impact : The compound has been classified as harmful to aquatic life, necessitating careful handling and disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.